
1-(2-Chlorobenzoyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO . It is also known by other names such as 2-chlorophenyl pyrrolidinyl ketone, 2-chlorophenyl 1-pyrrolidinyl methanone, and 2-chloro-phenyl-pyrrolidin-1-yl-methanone . The IUPAC name for this compound is (2-chlorophenyl)-pyrrolidin-1-ylmethanone .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, are often involved in 1,3-dipolar cycloaddition reactions . These reactions can lead to the synthesis of structurally complex pyrrolidine-based heterocycles from relatively simple precursors .Physical And Chemical Properties Analysis
1-(2-Chlorobenzoyl)pyrrolidine has a molecular weight of 209.673 g/mol . It is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique
Polar [3+2] Cycloaddition Chemistry
Pyrrolidines, including compounds like "1-(2-Chlorobenzoyl)pyrrolidine," are significant in heterocyclic organic chemistry and show various biological effects. They are used in medicine and industry, such as in dyes or agrochemicals. Research has explored the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating their potential in creating complex organic compounds under mild conditions (Żmigrodzka et al., 2022).
NMR Studies of Pyrrolidine Derivatives
Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in a series of amides, including N-benzoyl pyrrolidine derivatives. These studies help understand the electronic and structural properties of pyrrolidine-based compounds (Tafazzoli et al., 2008).
Organometallic Chemistry and Ligands
Pyrrolidine derivatives have been investigated for their potential as ligands in organometallic chemistry. Studies have explored the reactions of pyrrolidine compounds with elements like palladium and mercury to form complexes, offering insights into the ligating strength of pyrrolidine nitrogen atoms (Singh et al., 2003).
Applications in Biochemical and Biomedical Research
Pyrrolidine derivatives, particularly stable free radicals of the pyrrolidine series, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. These compounds demonstrate high stability in biological systems, making them valuable for various biochemical and biomedical applications (Dobrynin et al., 2021).
Safety and Hazards
When handling 1-(2-Chlorobenzoyl)pyrrolidine, it is recommended to wear protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Contact with skin, eyes, or clothing should be avoided .
Orientations Futures
Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the structure-activity relationship of these compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
(2-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSCESYZNHDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3-Fluorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2976741.png)
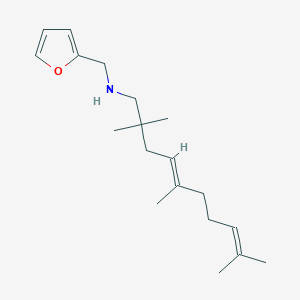
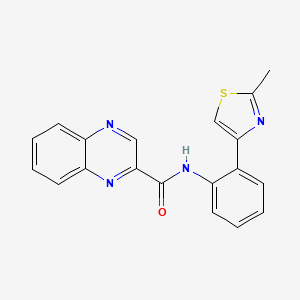
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/no-structure.png)
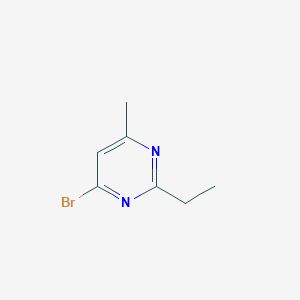

![5-(3-fluoro-4-methylanilino)-7-methyl-2-[2-oxo-2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2976755.png)
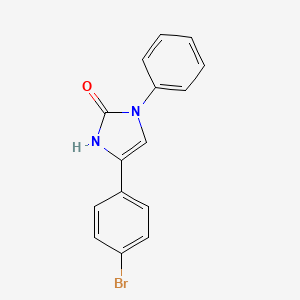
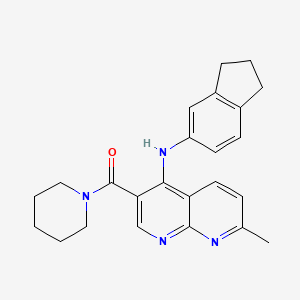
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
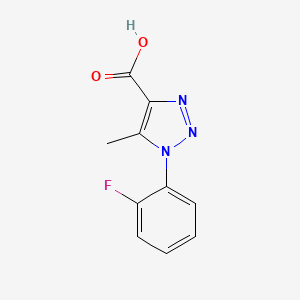
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate](/img/structure/B2976761.png)

![1-{[1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B2976764.png)